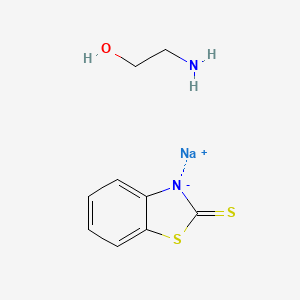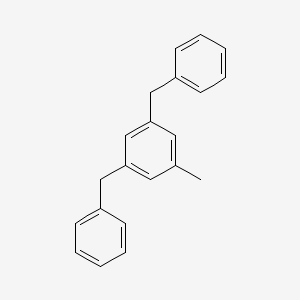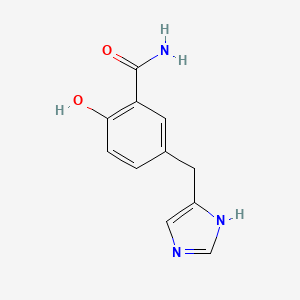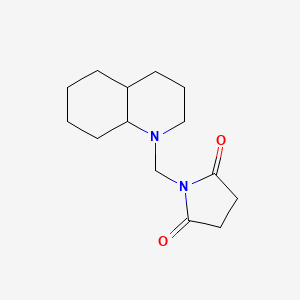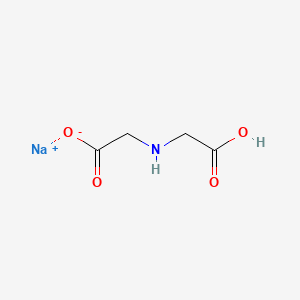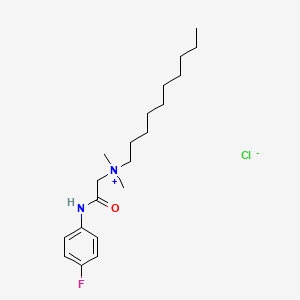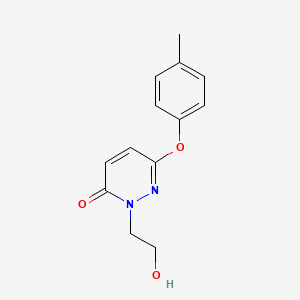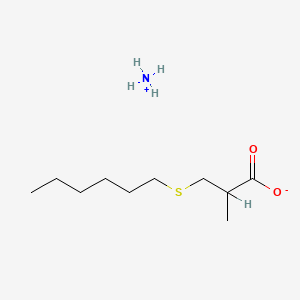![molecular formula C21H24N2O5 B12699583 (E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one CAS No. 87255-59-2](/img/structure/B12699583.png)
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[86105,17011,16]heptadeca-1(17),11,13,15-tetraen-9-one is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution or addition reactions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch or continuous flow reactors: for efficient synthesis.
Automated purification systems: to streamline the isolation process.
Quality control measures: to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new atoms or groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Catalysts: Such as palladium or platinum for addition reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other derivatives.
Addition: Formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[86105,17
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Disrupting cellular processes: to induce specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one may include other tetracyclic or polycyclic compounds with similar functional groups. Examples include:
Tetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one: derivatives.
Polycyclic aromatic hydrocarbons: with similar ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
87255-59-2 |
|---|---|
Molekularformel |
C21H24N2O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one |
InChI |
InChI=1S/C17H20N2O.C4H4O4/c1-17(2)9-13-16-12(7-8-18-13)11-5-3-4-6-14(11)19(16)15(20)10-17;5-3(6)1-2-4(7)8/h3-6,13,18H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
ABJVDDQNZCHFGS-WLHGVMLRSA-N |
Isomerische SMILES |
CC1(CC2C3=C(CCN2)C4=CC=CC=C4N3C(=O)C1)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1(CC2C3=C(CCN2)C4=CC=CC=C4N3C(=O)C1)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



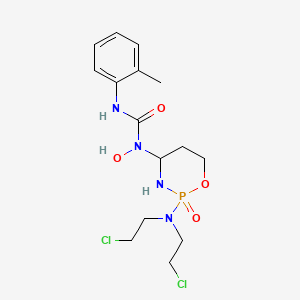
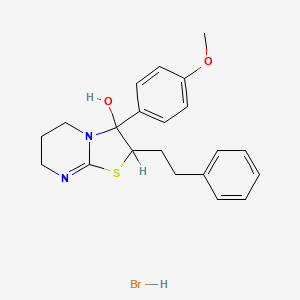
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
